ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a nitrophenyl group, and a methoxybenzylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate typically involves a multi-step process. One common method includes the condensation of 3-methoxybenzaldehyde with ethyl 2-amino-4-oxo-4,5-dihydrothiophene-3-carboxylate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting intermediate is then reacted with 4-nitroaniline to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Ethyl (5Z)-5-(3-methoxybenzylidene)-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl 4-((4-hydroxy-3-methoxybenzylidene)amino)benzoate: Similar structure but with a hydroxy group instead of a nitro group.
N-benzoylanthranilic (3-ethoxy-4-methoxybenzylidene)hydrazide: Contains a hydrazide group instead of a thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H18N2O6S |
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Molecular Weight |
426.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-5-[(3-methoxyphenyl)methylidene]-2-(4-nitrophenyl)iminothiophene-3-carboxylate |
InChI |
InChI=1S/C21H18N2O6S/c1-3-29-21(25)18-19(24)17(12-13-5-4-6-16(11-13)28-2)30-20(18)22-14-7-9-15(10-8-14)23(26)27/h4-12,24H,3H2,1-2H3/b17-12-,22-20? |
InChI Key |
IJUNNPOYFLAJGD-OYBLBNEUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CC(=CC=C2)OC)/SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CC(=CC=C2)OC)SC1=NC3=CC=C(C=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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